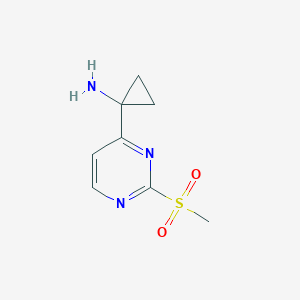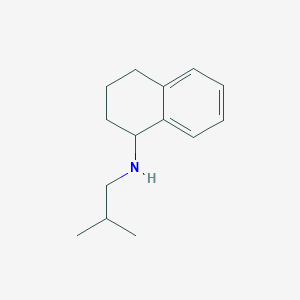
5-Bromo-1-ethyl-2-(propan-2-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-ethyl-2-(propan-2-yl)-1H-imidazole: is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromine atom at position 5, an ethyl group at position 1, and an isopropyl group at position 2. These substitutions confer unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-2-(propan-2-yl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Bromination: The imidazole ring is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: The final step involves the alkylation of the imidazole ring at positions 1 and 2 with ethyl and isopropyl groups, respectively. This can be achieved using alkyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and isopropyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, replacing it with a hydrogen atom to form 1-ethyl-2-(propan-2-yl)-1H-imidazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products include 5-bromo-1-ethyl-2-(propan-2-yl)-1H-imidazole-4-carboxylic acid.
Reduction: The major product is 1-ethyl-2-(propan-2-yl)-1H-imidazole.
Substitution: Products vary depending on the nucleophile used, such as 5-amino-1-ethyl-2-(propan-2-yl)-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-ethyl-2-(propan-2-yl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-ethyl-2-(propan-2-yl)-1H-imidazole depends on its specific application:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the action of inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-2-(propan-2-yl)-1H-imidazole: Lacks the bromine atom at position 5, resulting in different reactivity and biological activity.
5-Chloro-1-ethyl-2-(propan-2-yl)-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Bromo-1-methyl-2-(propan-2-yl)-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group at position 1.
Uniqueness
5-Bromo-1-ethyl-2-(propan-2-yl)-1H-imidazole is unique due to the specific combination of substituents, which confer distinct chemical and biological properties. The presence of the bromine atom at position 5 makes it particularly reactive in substitution reactions, while the ethyl and isopropyl groups influence its solubility and interaction with biological targets.
Eigenschaften
Molekularformel |
C8H13BrN2 |
|---|---|
Molekulargewicht |
217.11 g/mol |
IUPAC-Name |
5-bromo-1-ethyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C8H13BrN2/c1-4-11-7(9)5-10-8(11)6(2)3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
BWQPTDUIFRUYND-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CN=C1C(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


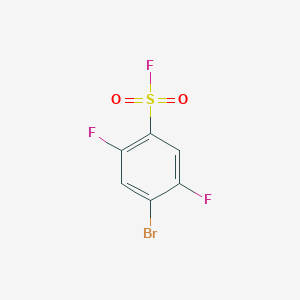

![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13227413.png)
![2-[(2-Phenylpropyl)amino]propan-1-ol](/img/structure/B13227417.png)

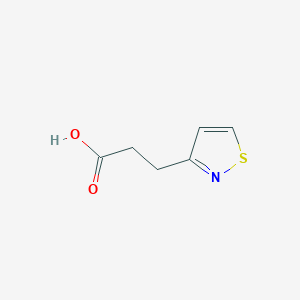
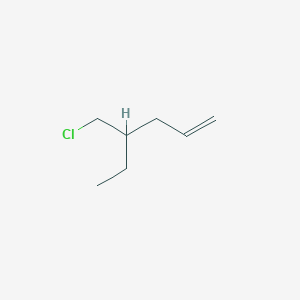
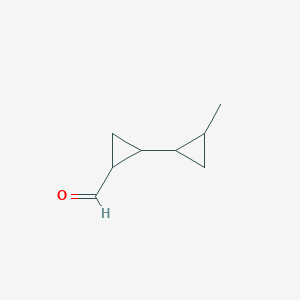

![1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13227457.png)

![2-[(Dimethylamino)methyl]-2-methylpentanal](/img/structure/B13227468.png)
